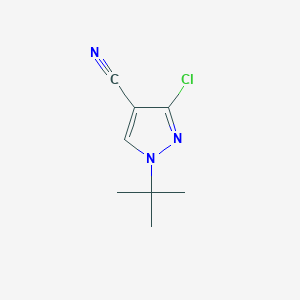
1-(tert-Butyl)-3-chloro-1H-pyrazole-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(tert-Butyl)-3-chloro-1H-pyrazole-4-carbonitrile is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The tert-butyl group in this compound provides steric hindrance, which can influence its reactivity and stability. The presence of a chloro group and a nitrile group further adds to its chemical versatility, making it a valuable compound in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
1-(tert-Butyl)-3-chloro-1H-pyrazole-4-carbonitrile can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of tert-butyl hydrazine with 3-chloroacrylonitrile can lead to the formation of the desired pyrazole compound. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by acids or bases to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including temperature control, pressure regulation, and the use of efficient catalysts to maximize the yield and minimize by-products.
化学反応の分析
Types of Reactions
1-(tert-Butyl)-3-chloro-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced forms.
Cyclization: The nitrile group can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alkoxides are commonly used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, or other oxidizing agents can be used for oxidation reactions.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or other reducing agents are employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce oxides.
科学的研究の応用
1-(tert-Butyl)-3-chloro-1H-pyrazole-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound’s derivatives may exhibit biological activity, making it useful in the development of pharmaceuticals and agrochemicals.
Medicine: Research into its derivatives can lead to the discovery of new drugs with potential therapeutic effects.
Industry: It is employed in the production of specialty chemicals, polymers, and materials with specific properties.
作用機序
The mechanism of action of 1-(tert-Butyl)-3-chloro-1H-pyrazole-4-carbonitrile involves its interaction with molecular targets and pathways. The compound’s reactivity is influenced by the presence of the tert-butyl, chloro, and nitrile groups, which can participate in various chemical interactions. For example, the chloro group can act as a leaving group in substitution reactions, while the nitrile group can engage in nucleophilic addition or cyclization reactions. The specific molecular targets and pathways depend on the context of its application, such as in biological systems or chemical synthesis.
類似化合物との比較
Similar Compounds
1-(tert-Butyl)-3-chloro-1H-pyrazole-5-carbonitrile: Similar structure but with the nitrile group at a different position.
1-(tert-Butyl)-3-bromo-1H-pyrazole-4-carbonitrile: Similar structure but with a bromo group instead of a chloro group.
1-(tert-Butyl)-3-chloro-1H-pyrazole-4-carboxamide: Similar structure but with a carboxamide group instead of a nitrile group.
Uniqueness
1-(tert-Butyl)-3-chloro-1H-pyrazole-4-carbonitrile is unique due to the specific combination of functional groups it possesses. The tert-butyl group provides steric hindrance, the chloro group offers reactivity for substitution reactions, and the nitrile group adds versatility for further chemical transformations. This unique combination makes it a valuable compound for various applications in research and industry.
特性
IUPAC Name |
1-tert-butyl-3-chloropyrazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3/c1-8(2,3)12-5-6(4-10)7(9)11-12/h5H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJEVULKGFSEQEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=C(C(=N1)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
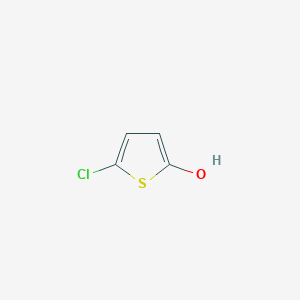
![3-methoxy-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B13655681.png)
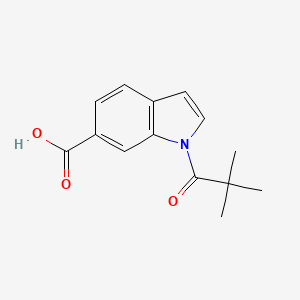
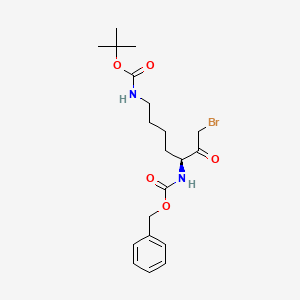
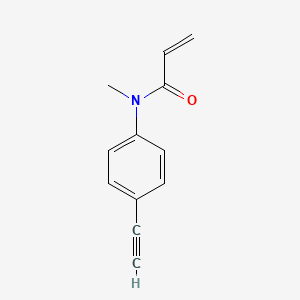
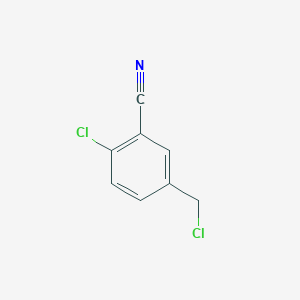
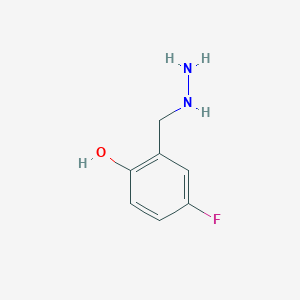
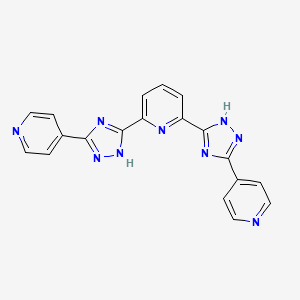
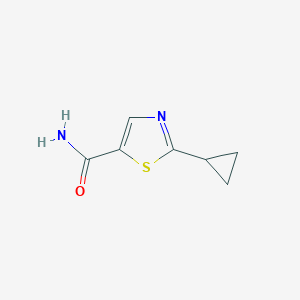
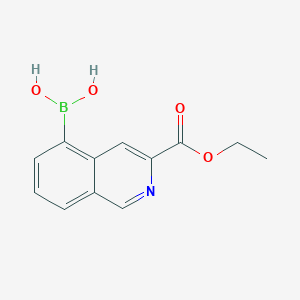
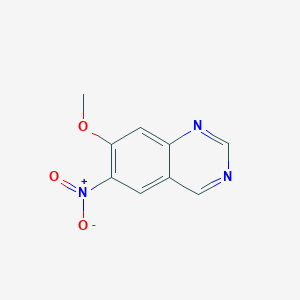
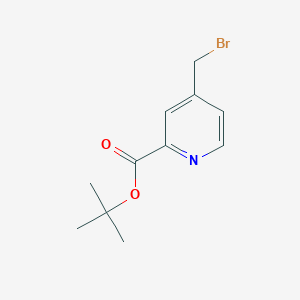
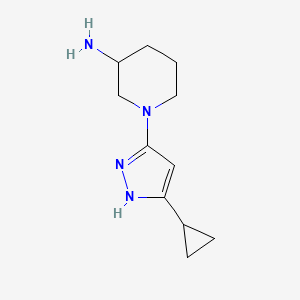
![7-Bromo-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine](/img/structure/B13655737.png)
